molecular formula C16H32N2O6 B12566895 4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane CAS No. 144084-65-1

4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane

Cat. No.: B12566895
CAS No.: 144084-65-1
M. Wt: 348.43 g/mol
InChI Key: YBNBMVDBAHLHRM-UHFFFAOYSA-N
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Description

The compound 4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane (CAS: Not explicitly provided in evidence) is a cryptand, a class of macrocyclic ligands known for encapsulating cations via a three-dimensional cavity. However, the evidence primarily discusses its structural analog, 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane (CAS: 23978-09-8), commonly termed Kryptofix 222 or cryptand [222]. For clarity, this article focuses on the well-documented [8.8.8] variant, with comparisons to related compounds.

Kryptofix 222 features six oxygen and two nitrogen atoms arranged in a bicyclic ether-amine framework, forming a spherical cavity ideal for binding large cations like K⁺ . It is widely used in:

  • Phase-transfer catalysis for enhancing reaction rates in biphasic systems .
  • Radiochemistry for stabilizing radiometal complexes (e.g., in ${}^{68}$Ga labeling) .
  • Coordination chemistry as a ligand for single-ion magnets (SIMs) .

Properties

CAS No.

144084-65-1

Molecular Formula

C16H32N2O6

Molecular Weight

348.43 g/mol

IUPAC Name

4,7,13,15,20,22-hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane

InChI

InChI=1S/C16H32N2O6/c1-7-19-13-14-20-8-2-18-5-11-23-15-21-9-3-17(1)4-10-22-16-24-12-6-18/h1-16H2

InChI Key

YBNBMVDBAHLHRM-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCN2CCOCOCCN1CCOCOCC2

Origin of Product

United States

Preparation Methods

The synthesis of 4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane typically involves the reaction of ethylene glycol derivatives with nitrogen-containing compounds under controlled conditions. One common method involves the use of ethylene glycol and diethanolamine in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions, followed by purification through recrystallization.

Industrial production methods for this compound are similar but often involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of carbonyl-containing products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the compound can be substituted with other nucleophiles such as halides or alkyl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Cryptand 222 has the molecular formula C18H36N2O6C_{18}H_{36}N_{2}O_{6} and a complex bicyclic structure that allows it to form stable complexes with cations. The compound's ability to act as a ligand makes it particularly useful in coordination chemistry and supramolecular chemistry.

Coordination Chemistry

Cryptand 222 is widely used as a ligand for metal ions. Its ability to encapsulate cations leads to the formation of stable complexes that can be utilized in various catalytic processes and material science applications.

  • Metal Ion Complexation : Cryptand 222 effectively binds alkali and alkaline earth metal ions, enhancing their solubility and reactivity. This property is exploited in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds.

Analytical Chemistry

In analytical chemistry, Cryptand 222 serves as a selective ionophore in ion-selective electrodes (ISEs) for detecting specific cations.

  • Ion-Selective Electrodes : The incorporation of Cryptand 222 into ISEs improves their selectivity and sensitivity towards alkali metal ions such as potassium and sodium. This application is crucial for environmental monitoring and clinical diagnostics.

Biological Applications

The biological activity of Cryptand 222 has been investigated, particularly its potential use in drug delivery systems and as a therapeutic agent.

  • Drug Delivery Systems : The encapsulation properties of Cryptand 222 facilitate the transport of pharmaceutical compounds across biological membranes. Studies have shown that it can enhance the bioavailability of drugs by forming inclusion complexes.
  • Anticancer Activity : Research indicates that Cryptand 222 may exhibit anticancer properties when complexed with certain metal ions. In vitro studies suggest that these metal complexes can induce apoptosis in cancer cells.

Supramolecular Chemistry

Cryptand 222 plays a significant role in supramolecular chemistry due to its ability to form host-guest complexes.

  • Host-Guest Chemistry : The compound can selectively bind small molecules or ions, which is valuable for developing sensors and molecular switches. This property is harnessed in creating responsive materials for various applications.

Case Studies

StudyApplicationFindings
Metal Ion DetectionDemonstrated enhanced sensitivity of ion-selective electrodes using Cryptand 222 for potassium detection.
Drug DeliveryShowed improved solubility and bioavailability of anticancer drugs when complexed with Cryptand 222 in vitro.
Supramolecular SensorsDeveloped responsive materials based on host-guest interactions involving Cryptand 222 for detecting environmental pollutants.

Mechanism of Action

The mechanism of action of 4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane involves its ability to form stable complexes with metal ions. The multiple oxygen and nitrogen atoms in its structure act as donor sites, coordinating with metal ions to form strong bonds. This complexation can influence various molecular targets and pathways, including catalytic processes and ion transport mechanisms.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Binding Properties

Compound Molecular Formula Bicyclo Notation Cavity Size (Å) log K (K⁺, MeCN) Key Applications
Kryptofix 222 C₁₈H₃₆N₂O₆ [8.8.8] 2.8–3.0 10.5 Phase-transfer catalysis, SIMs
Kryptofix 221 C₁₆H₃₂N₂O₅ [8.8.5] 2.2–2.5 6.2 Na⁺-selective systems
18-Crown-6 C₁₂H₂₄O₆ Monocyclic 2.6–2.8 2.0 Solvent extraction, catalysis
DOTA C₁₆H₂₈N₄O₈ Tetrazacyclic N/A N/A Radiopharmaceuticals, MRI contrast

Table 2: Industrial and Research Use Cases

Compound Industry/Field Example Use Reference
Kryptofix 222 Radiochemistry Stabilizing [K(crypt-222)][FeI] SIM complexes
Kryptofix 222 Organic Synthesis Phase-transfer catalyst in nucleophilic substitutions
DOTA Nuclear Medicine ${}^{68}$Ga-labeled imaging agents
18-Crown-6 Metallurgy Potassium ion extraction from ores

Critical Analysis

  • Advantages of Kryptofix 222 : Superior cation selectivity and encapsulation efficiency compared to crown ethers, making it indispensable in high-precision applications like SIMs and radiometal isolation .
  • Limitations : Higher cost and synthetic complexity relative to crown ethers. Benzo-derivatives address solubility issues but introduce steric hindrance .
  • Emerging Trends: Hybrid systems combining cryptands with calixarenes or nanoparticles for enhanced functionality in drug delivery and environmental remediation .

Biological Activity

4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane, commonly known as Kryptofix 222 or Cryptand 222, is a synthetic compound notable for its unique structural properties and biological applications. This compound belongs to a class of molecules known as cryptands, which are characterized by their ability to encapsulate cations and facilitate ion transport across membranes. This article explores the biological activity of Kryptofix 222, highlighting its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The chemical formula of Kryptofix 222 is C18H36N2O6C_{18}H_{36}N_{2}O_{6}, with a molecular weight of approximately 376.49 g/mol. Its structure features a cage-like arrangement that allows it to act as a sequestering agent for metal ions.

PropertyValue
Molecular FormulaC18H36N2O6
Molecular Weight376.49 g/mol
IUPAC Name4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane
CAS Registry Number23978-09-8

Mechanisms of Biological Activity

Kryptofix 222 exhibits several biological activities primarily through its ability to form complexes with various cations:

  • Ion Transport : Kryptofix 222 facilitates the selective transport of alkali metal ions (e.g., Na+^+, K+^+) across lipid membranes. Studies have demonstrated that it enhances the permeability of membranes to these ions by acting as a mobile carrier in large unilamellar vesicles (LUVs) .
  • Sequestering Agent : The compound effectively sequesters metal ions in solution, which is beneficial in various applications including magnetic resonance imaging (MRI) and electrochemistry .

Applications in Research and Industry

Kryptofix 222 has been utilized in multiple scientific and industrial applications due to its unique properties:

  • Analytical Chemistry : It serves as an electrolyte additive in isotachophoresis for analyzing small ions . Its complexing ability is also leveraged in the preparation of K+^+-imprinted nanoparticles for selective recognition of potassium ions in food samples .
  • Biological Research : The compound has been investigated for its role in enhancing the bioavailability of certain drugs by improving their solubility and transport across biological membranes .

Case Studies

Several studies have highlighted the biological significance of Kryptofix 222:

  • Ion Transport Studies : A study published in the Journal of Membrane Biology examined the kinetics of Na+^+ and K+^+ transport induced by Kryptofix 222 at varying pH levels and temperatures. The results indicated that Kryptofix significantly enhanced ion transport efficiency compared to control groups .
  • Drug Delivery Systems : Research demonstrated that incorporating Kryptofix 222 into drug formulations improved the pharmacokinetics of certain therapeutic agents by facilitating their transport through biological barriers .
  • Environmental Applications : In environmental chemistry, Kryptofix 222 has been used to extract heavy metals from contaminated water sources due to its effective ion-binding capabilities .

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